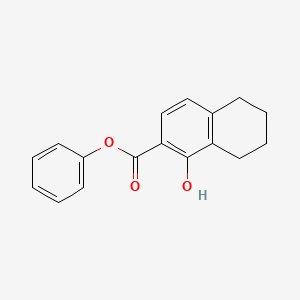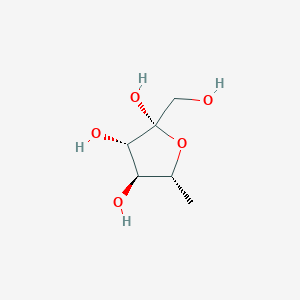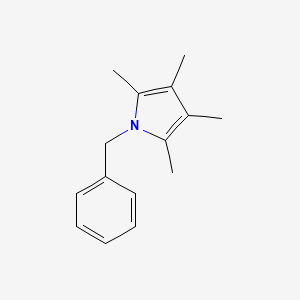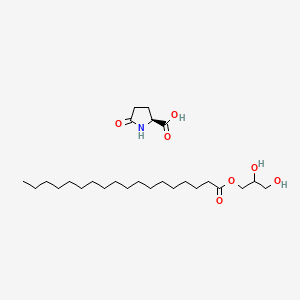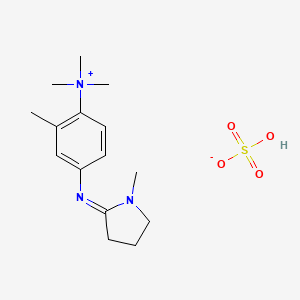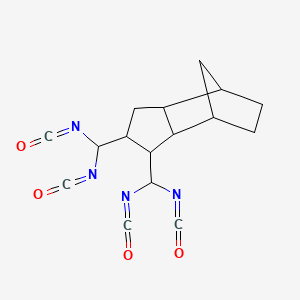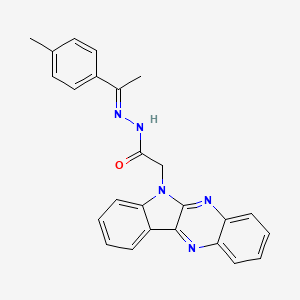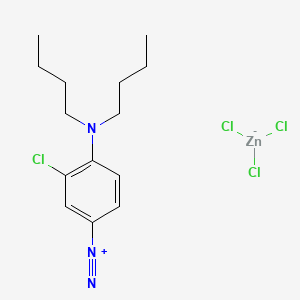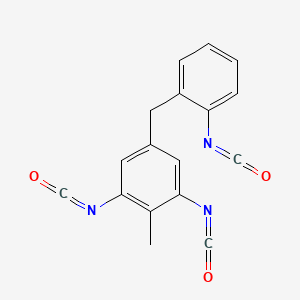
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate is a chemical compound belonging to the class of diisocyanates. Diisocyanates are widely used in the production of polyurethanes, which are versatile materials employed in various industries, including automotive, construction, and textiles. This compound is characterized by the presence of multiple isocyanate groups, which are highly reactive and play a crucial role in its chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate typically involves the reaction of corresponding amines with phosgene. The process can be summarized as follows:
Amination: The starting material, an aromatic amine, undergoes a reaction with phosgene to form an intermediate carbamoyl chloride.
Cyclization: The intermediate then undergoes cyclization to form the desired diisocyanate compound.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Phosgenation: The aromatic amine is reacted with phosgene in the presence of a solvent such as toluene or chlorobenzene.
Purification: The crude product is purified through distillation or recrystallization to obtain the final compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Substitution Reactions: Can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Polyols: Reacts with polyols in the presence of catalysts to form polyurethanes.
Nucleophiles: Reacts with nucleophiles such as amines under basic conditions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Substituted Products: Formed from substitution reactions with nucleophiles.
Wissenschaftliche Forschungsanwendungen
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and tissue engineering.
Industry: Widely used in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as hydroxyl and amine groups to form urethane and urea linkages, respectively. The molecular targets include:
Hydroxyl Groups: React to form urethane linkages.
Amine Groups: React to form urea linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenediphenyl diisocyanate: Another widely used diisocyanate in the production of polyurethanes.
Toluene diisocyanate: Commonly used in the production of flexible foams.
Hexamethylene diisocyanate: Used in the production of coatings and adhesives.
Uniqueness
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its multiple isocyanate groups allow for the formation of highly cross-linked polymers, making it suitable for applications requiring high mechanical strength and chemical resistance.
Eigenschaften
CAS-Nummer |
94166-83-3 |
|---|---|
Molekularformel |
C17H11N3O3 |
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
1,3-diisocyanato-5-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-16(19-10-22)7-13(8-17(12)20-11-23)6-14-4-2-3-5-15(14)18-9-21/h2-5,7-8H,6H2,1H3 |
InChI-Schlüssel |
GMRNPNMSFIZWBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1N=C=O)CC2=CC=CC=C2N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


